Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound features an indole core with an ethyl ester and an acetyloxy group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate typically involves the esterification of 3-hydroxy-1-methyl-1H-indole-2-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The acetyloxy group is introduced by acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and in-line monitoring ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Hydrolysis: 3-hydroxy-1-methyl-1H-indole-2-carboxylic acid and ethanol.
Oxidation: Indole-2,3-dione derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole core can interact with enzymes and receptors, modulating their activity. The acetyloxy group can undergo hydrolysis, releasing acetic acid, which may further influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in the synthesis of ketones and other molecules.
Ethyl acetate: Common solvent in organic reactions.
Methyl butyrate: Used in flavorings and fragrances.
Uniqueness
Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate is unique due to its indole core, which imparts significant biological activity and versatility in synthetic applications. Its combination of functional groups allows for diverse chemical transformations, making it a valuable compound in research and industry .
Properties
CAS No. |
88097-39-6 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl 3-acetyloxy-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(17)12-13(19-9(2)16)10-7-5-6-8-11(10)15(12)3/h5-8H,4H2,1-3H3 |
InChI Key |
HGPGSVSCYBLPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C)OC(=O)C |
Origin of Product |
United States |
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